molecular formula C23H22N4O5 B2558043 2-(3-(2-amino-2-oxoethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide CAS No. 1251550-57-8

2-(3-(2-amino-2-oxoethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide

Katalognummer B2558043
CAS-Nummer: 1251550-57-8
Molekulargewicht: 434.452
InChI-Schlüssel: OYCDTVDIQBLCNW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “2-(3-(2-amino-2-oxoethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide” is a derivative of 2-aminopyrimidine . These derivatives have been tested for their in vitro activities against Trypanosoma brucei rhodesiense, a causative organism of sleeping sickness, and Plasmodium falciparum NF54, a causative organism of malaria .


Synthesis Analysis

The synthesis of similar compounds involves multiple steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . Another method involves the condensation of 3-methoxybenzoic acid with N1 - (2-chlorothieno [3,2-d]pyrimidin-4-yl)ethane-1,2-diamine .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include nucleophilic addition, subsequent cyclization into 2-thioxopyrimidine moiety from the intermediate .

Wissenschaftliche Forschungsanwendungen

Bioequivalence Studies

Bioequivalence studies are crucial for understanding how different formulations of a drug compare in their pharmacokinetic parameters. For instance, Annunziato and di Renzo (1993) conducted a bioequivalence study comparing tablet and capsule formulations of a nonsteroidal anti-inflammatory compound, highlighting the importance of such studies in ensuring consistent therapeutic outcomes across different drug formulations (Annunziato & di Renzo, 1993).

Nephrotoxicity Investigations

Investigations into the potential nephrotoxic effects of drugs are critical for ensuring patient safety. Mondorf et al. (1979) explored the nephrotoxicity of cefazedone and gentamicin, providing valuable information on the safety profile of these compounds (Mondorf Aw, 1979).

Environmental Exposure Assessments

Understanding the environmental exposure to various compounds, especially in vulnerable populations such as children, is essential for public health. Babina et al. (2012) conducted a study on the exposure of South Australian preschool children to organophosphorus and pyrethroid pesticides, demonstrating the widespread exposure to these compounds and its potential health implications (Babina et al., 2012).

Mechanisms of Action and Metabolism

Research into the mechanisms of action and metabolism of compounds provides critical insights into their pharmacodynamics and safety profiles. For example, Takusagawa et al. (2012) characterized the mass balance, metabolite profiles, and excretion pathways of mirabegron in humans, offering a detailed understanding of its pharmacokinetics (Takusagawa et al., 2012).

Wirkmechanismus

The mechanism of action of similar compounds involves inhibiting PI3K, a lipid kinase involved in cancer progression . They maintain the common pharmacophoric features of several potent PI3K inhibitors .

Zukünftige Richtungen

The future directions for this compound could involve further testing and optimization to enhance its antitrypanosomal and antiplasmodial activities . It could also be optimized to serve as a new chemical entity for discovering new anticancer agents .

Eigenschaften

IUPAC Name

2-[1-[2-(2-ethyl-6-methylanilino)-2-oxoethyl]-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O5/c1-3-14-8-6-7-13(2)19(14)25-18(29)12-26-20-15-9-4-5-10-16(15)32-21(20)22(30)27(23(26)31)11-17(24)28/h4-10H,3,11-12H2,1-2H3,(H2,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYCDTVDIQBLCNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CN2C3=C(C(=O)N(C2=O)CC(=O)N)OC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(2-amino-2-oxoethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.